molecular formula C11H12N2O5S B2810003 5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic Acid CAS No. 63674-74-8

5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic Acid

Cat. No.: B2810003
CAS No.: 63674-74-8
M. Wt: 284.29
InChI Key: PQTYDOPYQOAELL-UHFFFAOYSA-N
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Description

5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a carboxylic acid group at position 3, a ketone group at position 5, and a 4-sulfamoylphenyl substituent at position 1 of the pyrrolidine ring.

Properties

IUPAC Name

5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5S/c12-19(17,18)9-3-1-8(2-4-9)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16)(H2,12,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTYDOPYQOAELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic acid typically involves the condensation of 4-aminobenzenesulfonamides with itaconic acid. This reaction is carried out under solvent-free conditions at temperatures ranging from 140°C to 165°C . The reaction yields a series of 1-(4-aminosulfonyl)phenyl-5-oxopyrrolidine-3-carboxylic acids, which can be further purified and characterized.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Functionalization via C–H Activation

Directed Pd-catalyzed C(sp³)–H activation enables selective modification of the pyrrolidine core :

Reaction Type Conditions Products Application
Arylation Pd(OAc)₂, 8-aminoquinoline directing group5-oxo-pyrrolidines with aryl appendagesBACE-1 inhibitors (IC₅₀: 0.8–1.2 µM)
Alkylation Ag₂CO₃, DMF, 100°CAlkylated derivatives with enhanced lipophilicityAntibacterial agents

This method retains stereochemical integrity while introducing diverse substituents at the C3 position .

Derivatization via Carboxylic Acid Reactivity

The C3-carboxylic acid group undergoes standard transformations:

  • Esterification : Reacts with methanol/H₂SO₄ to form methyl esters (yield: 85–92%) .
  • Amide Formation : Coupling with amines using EDC/HOBt yields bioactive amides (e.g., antibacterial derivatives) .
  • Decarboxylation : Thermal decomposition at >200°C produces 5-oxo-pyrrolidine analogs .

Biological Activity-Driven Reactivity

The sulfonamide moiety participates in target-specific interactions:

  • Enzyme Inhibition : Hydrogen bonds with BACE-1’s S2′ subsite via sulfonamide oxygen atoms .
  • Antibacterial Action : Interferes with bacterial folate synthesis by mimicking p-aminobenzoic acid .

Comparative Reactivity with Analogues

Structural modifications alter reactivity and bioactivity:

Derivative Key Modification Reactivity Difference
1-[4-(Aminocarbonyl)phenyl] analogSulfonamide → CarbamateReduced enzyme affinity (IC₅₀: 3.5 µM)
1-(4-Trifluoromethylphenyl) analog Sulfonamide → CF₃ groupEnhanced metabolic stability (t₁/₂: 4.2 h)
1-(3-Sulfamoylphenyl) isomer ParaMeta substitution40% lower BACE-1 inhibition

Stability Under Physiological Conditions

  • Hydrolytic Stability : Resists hydrolysis at pH 7.4 (t₁/₂ >24 h) .
  • Oxidative Degradation : Susceptible to HO- radicals at the pyrrolidine ring (25% decomposition in 6 h) .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic acid derivatives as promising anticancer agents.

Case Study: Anticancer Activity Evaluation

A study evaluated various derivatives against A549 human lung adenocarcinoma cells. The results indicated that certain compounds exhibited significant cytotoxicity, comparable to standard chemotherapeutic agents like cisplatin. The structure-activity relationship suggested that modifications on the pyrrolidine ring could enhance activity against cancer cells while maintaining lower toxicity in non-cancerous cells .

CompoundIC50 (µM)Activity Type
Compound 2110Anticancer
Compound 2215Anticancer

Antimicrobial Applications

The antimicrobial properties of this compound have also been extensively studied, particularly against multidrug-resistant strains.

Case Study: Antimicrobial Activity Screening

Research conducted on various derivatives demonstrated effective inhibition against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus and multidrug-resistant Pseudomonas aeruginosa. The compounds were tested using standard methods, revealing a promising spectrum of activity, which positions them as candidates for further development in antibiotic therapies .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Pseudomonas aeruginosa16 µg/mL

Mechanism of Action

The mechanism of action of 5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity. Pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

  • Sulfamoyl vs.
  • Trimethoxyphenyl Derivatives : The 3,4,5-trimethoxyphenyl substituent () is associated with anticancer activity, likely due to enhanced lipophilicity and membrane permeability .
  • Racemic Nature : Analogous compounds like 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid form racemic mixtures in crystalline states, which may complicate pharmacological profiling .

Physicochemical Properties

  • Melting Points : The sulfamoyl derivative’s analogs exhibit wide melting point ranges. For example, SK-119 (melting point >300°C) demonstrates high thermal stability due to its rigid Schiff base structure , whereas compound 36 melts at 168–169°C, reflecting less steric hindrance .

Structural Insights from Crystallography and Spectroscopy

  • Racemic Mixtures : X-ray studies of 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid confirm a 1:1 ratio of R/S enantiomers in disordered crystals, suggesting similar behavior in other analogs .
  • Spectral Confirmation : NMR and HRMS data validate the structures of synthesized analogs, ensuring reproducibility in derivatives like compound 36 .

Biological Activity

5-Oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic acid is a heterocyclic compound with significant potential in pharmacology due to its unique structural features, which include a pyrrolidine ring and various functional groups. This article discusses the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C10H10N2O5S
CAS Number: 63674-74-8
Molecular Weight: 286.26 g/mol
IUPAC Name: this compound

The compound features a five-membered pyrrolidine ring, a carboxylic acid group, and a sulfamoylphenyl group, contributing to its diverse reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves the condensation of 4-aminobenzenesulfonamides with itaconic acid under solvent-free conditions at temperatures ranging from 140°C to 165°C. This method allows for high yields and purity, making it suitable for both laboratory and industrial applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound derivatives against multidrug-resistant pathogens. For instance, derivatives have shown effectiveness against strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli.

Case Study: Antimicrobial Activity Evaluation
In vitro tests demonstrated that certain derivatives exhibited potent activity against multidrug-resistant S. aureus strains, including those resistant to linezolid and tedizolid. The structure-dependent nature of these compounds suggests that modifications can enhance their efficacy against resistant strains .

CompoundActivity Against S. aureusActivity Against E. coliActivity Against K. pneumoniae
Derivative AHighModerateLow
Derivative BModerateHighModerate
Derivative CLowLowHigh

Anticancer Properties

The compound has also been studied for its anticancer activity, particularly against lung adenocarcinoma (A549 cells). Research indicates that various structural modifications can significantly influence the cytotoxic effects of these compounds.

Case Study: Anticancer Activity Evaluation
In a study comparing several derivatives, compounds with specific substitutions (e.g., 4-chlorophenyl) showed reduced viability in A549 cells to as low as 61%, indicating strong anticancer potential. Notably, some compounds exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic promise .

CompoundViability (%) in A549 CellsViability (%) in HSAEC1-KT Cells
Compound 16485
Compound 26182
Compound 36680

The biological activity of this compound is attributed to its ability to interact with specific biological targets. For example, some studies indicate that derivatives may inhibit enzymes such as BACE-1, which is implicated in Alzheimer's disease pathology. The interaction occurs through binding to the enzyme's active site, leading to decreased enzyme activity at sub-micromolar concentrations .

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